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molecular formula C10H9Cl2FO B8496362 4-Fluorophenyl 1,3-dichloropropyl ketone

4-Fluorophenyl 1,3-dichloropropyl ketone

Cat. No. B8496362
M. Wt: 235.08 g/mol
InChI Key: MHXDLLILRBNANY-UHFFFAOYSA-N
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Patent
US04847279

Procedure details

233 g (0.99 mol) of 4-fluorophenyl 1,3-dichloropropyl ketone are dissolved in 300 ml of tert.-butanol and 135 g of potassium tert.-butylate are added in portions. The mixture is substantially stirred at 40° C. for 2 hours and concentrated in vacuo. The residue is taken up in methylene chloride and water. The organic phase is seperated off, dried over sodium sulphate and concentrated in vacuo. The residue is distilled under a high vacuum. 145 g (74% of theory) of 1-(4-fluorobenzoyl)-1-chloro-cyclopropane of boiling point 73° C./0.1 mbar are obtained.
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:7])[CH2:3][CH2:4]Cl>C(O)(C)(C)C>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:2]2([Cl:1])[CH2:4][CH2:3]2)=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
233 g
Type
reactant
Smiles
ClC(CCCl)C(=O)C1=CC=C(C=C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
potassium tert.-butylate
Quantity
135 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is substantially stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The organic phase is seperated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2(CC2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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